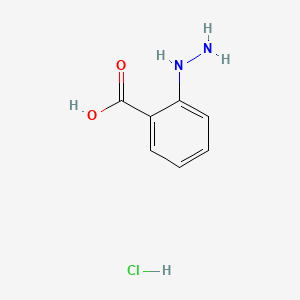

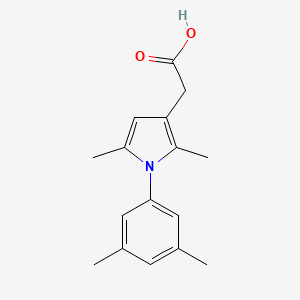

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

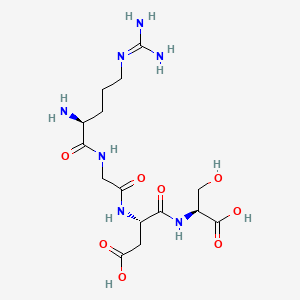

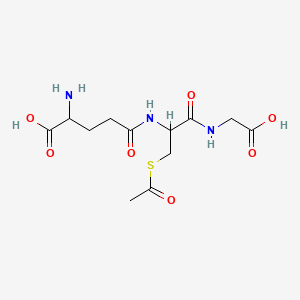

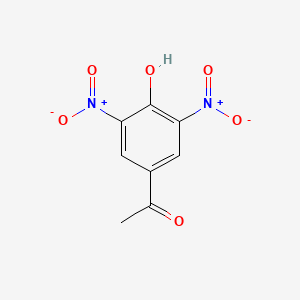

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . The compound you’re asking about has additional functional groups attached to the pyrrole ring, including an acetic acid group and a dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrole ring, with the additional functional groups attached at the specified positions. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Pyrrole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The specific reactions that this compound would undergo would depend on the additional functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the pyrrole ring and the additional functional groups. For example, the presence of the acetic acid group could potentially make the compound acidic .Scientific Research Applications

Pyrolysis of Polysaccharides

- Understanding Chemical Mechanisms : Studies have focused on the pyrolysis of polysaccharides, examining the effects of linkage types and inorganic additives on pyrolytic pathways. The formation of compounds like acetic acid during the pyrolysis process is a key area of study, providing insights into the chemical mechanisms involved in the pyrolysis of complex organic molecules (Ponder & Richards, 1994).

Supramolecular Chemistry

- Assembly of Molecular Capsules : Research on calixpyrrole components and their assembly into supramolecular structures like capsules is significant. These structures, derived from calixpyrrole scaffolds, highlight the potential of pyrrole derivatives in designing molecular architectures with specific functions (Ballester, 2011).

Organic Acids in Industrial Applications

- Acidizing Operations : The role of organic acids, including acetic acid, in acidizing operations for carbonate and sandstone formations is crucial. These acids are used to avoid issues associated with stronger acids like HCl, showcasing their importance in industrial applications (Alhamad et al., 2020).

Biotechnological Applications

- Lactic Acid Production from Biomass : The synthesis of chemicals like lactic acid from biomass is a vital biotechnological route. It illustrates the application of organic acids in sustainable production processes, contributing to green chemistry initiatives (Gao, Ma, & Xu, 2011).

Safety And Hazards

properties

IUPAC Name |

2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-10-5-11(2)7-15(6-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZRQBZOVWQSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195543 |

Source

|

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

CAS RN |

42866-02-4 |

Source

|

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042866024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)